molecular formula C10H17BrSi B14356658 (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane CAS No. 90426-17-8

(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane

Cat. No.: B14356658
CAS No.: 90426-17-8
M. Wt: 245.23 g/mol
InChI Key: ZNPKNPPTQOTTFY-UHFFFAOYSA-N
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Description

(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane: is a specialized organosilicon compound It features a bicyclic heptene structure with a bromine atom and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobicyclo[320]hept-6-en-6-yl)(trimethyl)silane typically involves the reaction of a bicyclo[32One common method involves the use of bromine (Br2) or N-bromosuccinimide (NBS) for the bromination step, and trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine for the silylation step .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or amines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trimethylsilyl groups. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane lies in its specific combination of a bromine atom and a trimethylsilyl group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

CAS No.

90426-17-8

Molecular Formula

C10H17BrSi

Molecular Weight

245.23 g/mol

IUPAC Name

(7-bromo-6-bicyclo[3.2.0]hept-6-enyl)-trimethylsilane

InChI

InChI=1S/C10H17BrSi/c1-12(2,3)10-8-6-4-5-7(8)9(10)11/h7-8H,4-6H2,1-3H3

InChI Key

ZNPKNPPTQOTTFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C2C1CCC2)Br

Origin of Product

United States

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